(5R)-5,6,7,8-tetrahydroquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Truxipicurium iodide is a neuromuscular blocking agent used primarily in anesthetic practice. It belongs to the class of bisquaternary ammonium compounds, which are known for their ability to induce muscle relaxation by blocking neuromuscular transmission . This compound is particularly valued for its potency and relatively short duration of action, making it suitable for various surgical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of truxipicurium iodide involves the reaction of specific quaternary ammonium compounds with iodine. The process typically includes the following steps:
Formation of the Quaternary Ammonium Compound: This involves the alkylation of a tertiary amine with an alkyl halide to form the quaternary ammonium salt.
Iodination: The quaternary ammonium salt is then reacted with iodine to form truxipicurium iodide.
Industrial Production Methods: Industrial production of truxipicurium iodide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the quaternary ammonium compound are synthesized in reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain high-purity truxipicurium iodide.
Quality Control: The final product undergoes rigorous quality control tests to ensure its efficacy and safety for medical use.
Chemical Reactions Analysis
Types of Reactions: Truxipicurium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert truxipicurium iodide into its corresponding amine derivatives.
Substitution: The iodide ion in truxipicurium iodide can be substituted with other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, and hydroxide ions can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of truxipicurium iodide.
Reduction Products: Amine derivatives of truxipicurium iodide.
Substitution Products: Halide or nucleophile-substituted derivatives.
Scientific Research Applications
Truxipicurium iodide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of bisquaternary ammonium compounds.
Biology: Employed in studies of neuromuscular transmission and muscle physiology.
Medicine: Utilized in anesthetic practice to induce muscle relaxation during surgical procedures.
Mechanism of Action
Truxipicurium iodide exerts its effects by blocking the transmission of nerve impulses at the neuromuscular junction. It binds to nicotinic acetylcholine receptors on the motor endplate, preventing the binding of acetylcholine and subsequent depolarization of the muscle membrane. This results in muscle relaxation and paralysis, which is reversible upon discontinuation of the drug .
Comparison with Similar Compounds
Succinylcholine: Another neuromuscular blocking agent with a shorter duration of action.
Pancuronium: A bisquaternary ammonium compound with a longer duration of action.
Vecuronium: A monoquaternary ammonium compound with intermediate duration of action.
Uniqueness of Truxipicurium Iodide: Truxipicurium iodide is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Unlike succinylcholine, it does not cause significant histamine release or cardiovascular side effects. Compared to pancuronium, it has a shorter duration of action, making it more suitable for shorter surgical procedures .
Properties
CAS No. |
150737-70-5 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5R)-5,6,7,8-tetrahydroquinolin-5-ol |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2/t9-/m1/s1 |
InChI Key |
LANQCUHPUQHIAO-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)N=CC=C2)O |
SMILES |
C1CC(C2=C(C1)N=CC=C2)O |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)O |
Synonyms |
5-Quinolinol,5,6,7,8-tetrahydro-,(5R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.